Cas no 518044-39-8 (Mal-PEG6-CH2COOH)

Mal-PEG6-CH2COOH is a heterobifunctional PEG linker featuring a maleimide (Mal) group at one terminus and a carboxylic acid (CH2COOH) at the other, connected by a hexaethylene glycol (PEG6) spacer. The maleimide group selectively reacts with thiols (e.g., cysteine residues) under mild conditions, enabling efficient conjugation to biomolecules, while the carboxylic acid can be activated for coupling with amines or other nucleophiles. The PEG6 spacer enhances solubility, reduces steric hindrance, and improves biocompatibility. This linker is widely used in bioconjugation, antibody-drug conjugate (ADC) development, and protein modification. Its stability in aqueous buffers and controlled reactivity make it a valuable tool for precise crosslinking applications.
Mal-PEG6-CH2COOH structure
Mal-PEG6-CH2COOH structure
商品名:Mal-PEG6-CH2COOH
CAS番号:518044-39-8
MF:C18H29NO10
メガワット:419.423566579819
CID:5234850

Mal-PEG6-CH2COOH 化学的及び物理的性質

名前と識別子

    • Mal-PEG6-CH2COOH
    • 3,6,9,12,15,18-Hexaoxaeicosanoic acid, 20-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
    • インチ: 1S/C18H29NO10/c20-16-1-2-17(21)19(16)3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-18(22)23/h1-2H,3-15H2,(H,22,23)
    • InChIKey: RBBKFNMVMXHLNR-UHFFFAOYSA-N
    • ほほえんだ: C(O)(=O)COCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O

Mal-PEG6-CH2COOH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00840506-1g
20-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxaicosanoic acid
518044-39-8 95%
1g
¥4424.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581941-1g
20-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxaeicosanoic acid
518044-39-8 98%
1g
¥7594 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581941-250mg
20-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxaeicosanoic acid
518044-39-8 98%
250mg
¥3664 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581941-500mg
20-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxaeicosanoic acid
518044-39-8 98%
500mg
¥5428 2023-04-13
Ambeed
A654093-1g
Mal-peg6-ch2cooh
518044-39-8 95%
1g
$644.0 2023-03-11

Mal-PEG6-CH2COOH 関連文献

Mal-PEG6-CH2COOHに関する追加情報

Research Briefing on Mal-PEG6-CH2COOH (CAS: 518044-39-8) in Chemical Biology and Pharmaceutical Applications

Mal-PEG6-CH2COOH (CAS: 518044-39-8) is a heterobifunctional polyethylene glycol (PEG) linker widely used in bioconjugation, drug delivery, and protein engineering. This compound features a maleimide (Mal) group for thiol-specific conjugation and a carboxyl-terminated PEG6 spacer, offering water solubility and controlled spacing between conjugated molecules. Recent studies highlight its growing importance in antibody-drug conjugates (ADCs), targeted therapeutics, and nanotechnology-based drug formulations.

A 2023 study published in Bioconjugate Chemistry demonstrated the efficacy of Mal-PEG6-CH2COOH in constructing stable ADC platforms. Researchers utilized its maleimide-thiol chemistry to conjugate monomethyl auristatin E (MMAE) to HER2-targeting antibodies, achieving a drug-to-antibody ratio (DAR) of 4 with improved serum stability compared to shorter PEG linkers. The hexaethylene glycol spacer reduced aggregation while maintaining payload release kinetics, as confirmed by in vitro cytotoxicity assays showing IC50 values below 1 nM in HER2+ breast cancer cell lines.

Innovative applications in nanomedicine were reported in Nature Communications (2024), where Mal-PEG6-CH2COOH served as a critical component in modular nanoparticle assembly. The carboxyl group enabled pH-responsive drug loading via EDC/NHS chemistry, while the maleimide moiety allowed precise surface functionalization with targeting peptides. This dual functionality resulted in nanoparticles with 89% tumor accumulation efficiency in murine models, a significant improvement over traditional PEGylation methods.

Structural analyses using NMR and mass spectrometry (2023, Journal of Medicinal Chemistry) revealed that the PEG6 spacer in Mal-PEG6-CH2COOH provides optimal length for avoiding steric hindrance in protein-protein interactions. Molecular dynamics simulations showed consistent hydration shells around the linker, explaining its enhanced solubility profiles compared to commercial alternatives like Mal-PEG4-NHS.

Ongoing clinical trials (NCT05677803) are evaluating Mal-PEG6-CH2COOH-conjugated TLR7 agonists for immuno-oncology applications. Preliminary data presented at ASCO 2024 demonstrated 40% objective response rates in checkpoint inhibitor-refractory melanoma patients, with reduced systemic toxicity attributed to the linker's controlled release properties.

Manufacturing advancements include a novel continuous flow synthesis method (2024, Organic Process Research & Development) that improved Mal-PEG6-CH2COOH purity to >99.5% while reducing residual solvents below ICH Q3C limits. This addresses previous batch-to-batch variability issues noted in regulatory filings for ADC products.

Emerging research directions focus on combining Mal-PEG6-CH2COOH with novel payloads such as PROTACs and molecular glues. A recent patent application (WO2024128767) discloses its use in bifunctional degrader conjugates, where the linker's length proved critical for maintaining ternary complex formation efficiency between target proteins and E3 ligases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:518044-39-8)Mal-PEG6-CH2COOH
A1037506
清らかである:99%/99%
はかる:250mg/1g
価格 ($):215.0/580.0